Ethyl 3-methyl-5-(3-methylbutanamido)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-methyl-5-(3-methylbutanamido)thiophene-2-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its ester functional group and a substituted amide group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Thiophene Derivatives and Their Biological Activity
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a voltage-gated sodium channel blocker and dental anesthetic in Europe, both have a thiophene framework .
Synthesis of Thiophene Derivatives
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one typical method to make aminothiophene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-5-(3-methylbutanamido)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Ester Group: The ester group is introduced by esterification of the carboxylic acid derivative of thiophene.
Amidation: The final step involves the amidation of the ester with 3-methylbutanamide under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(3-methylbutanamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
Ethyl 3-methyl-5-(3-methylbutanamido)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic semiconductors and materials science due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
Uniqueness
Ethyl 3-methyl-5-(3-methylbutanamido)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutanamido group differentiates it from other thiophene derivatives, potentially leading to unique interactions in biological systems and specific applications in material science.
Properties
IUPAC Name |
ethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-5-17-13(16)12-9(4)7-11(18-12)14-10(15)6-8(2)3/h7-8H,5-6H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTCHLRAVYWMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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